3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h3,12H,2H2,1H3,(H,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOGVTUZWACBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)CO)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717091 | |
| Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-84-5 | |
| Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Reaction Mechanism
The cyclocondensation of β-ketoesters with 1-methyl-1H-pyrazol-5-amine represents a foundational method for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. In this approach, the β-ketoester (e.g., ethyl 3-oxopropanoate derivatives) undergoes nucleophilic attack by the amino group of the pyrazole, followed by cyclodehydration to form the pyrimidinone ring. For instance, ethyl 3-(hydroxymethyl)-3-oxopropanoate reacts with 1-methyl-1H-pyrazol-5-amine in acetic acid under reflux to yield the target compound via intramolecular cyclization (Scheme 1A). The hydroxymethyl group is incorporated directly into the β-ketoester precursor, avoiding the need for post-synthetic modification.
Optimization of Reaction Conditions
Microwave-assisted synthesis significantly enhances reaction efficiency. For example, irradiating a mixture of β-ketoester (1.0 equiv), 1-methyl-1H-pyrazol-5-amine (1.2 equiv), and acetic acid (0.5 equiv) in methanol at 150°C for 2 hours under microwave conditions achieves 85% isolated yield, compared to 37% under conventional reflux. The use of polar protic solvents like methanol or ethanol facilitates proton transfer during cyclization, while acetic acid catalyzes both imine formation and dehydration steps.
One-Flask Vilsmeier Heterocyclization
Vilsmeier Reagent-Mediated Formylation
A one-flask procedure leveraging Vilsmeier reagent (PBr3/DMF) enables simultaneous formylation and cyclization of 1-methyl-1H-pyrazol-5-amine. Treatment of the amine with PBr3 (3.0 equiv) in DMF at 60°C generates an intermediate formamidine, which undergoes heterocyclization upon addition of hexamethyldisilazane (3.0 equiv) at 80°C to yield 3-formyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Subsequent reduction of the formyl group with NaBH4 in ethanol at 0°C produces the hydroxymethyl derivative in 76% overall yield (Scheme 1B).
Regioselectivity and Byproduct Mitigation
Regioselective formylation at the pyrimidine 3-position is ensured by the electron-withdrawing effect of the pyrazole nitrogen, which directs Vilsmeier electrophilic attack to the meta position relative to the amine. Byproducts such as 6-formyl isomers are minimized (<5%) by maintaining strict temperature control during the formylation step (60–65°C) and using excess PBr3 to drive the reaction to completion.
Post-Synthetic Hydroxymethylation
Chlorination-Substitution Strategy
Chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at the 3-position using PCl5/POCl3 (3:1) at 110°C for 6 hours affords 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 89% yield. Subsequent nucleophilic substitution with paraformaldehyde in DMSO at 120°C introduces the hydroxymethyl group via a Kornblum reaction, yielding the target compound in 68% isolated yield after silica gel chromatography.
Catalytic Hydroxymethylation
Palladium-catalyzed hydroxymethylation represents an alternative to harsh chlorination conditions. Treating 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with formaldehyde in the presence of Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in dioxane at 100°C achieves 72% yield of the hydroxymethylated product. This method avoids halogenation steps but requires pre-functionalized iodo intermediates.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | β-Ketoester, 1-methyl-1H-pyrazol-5-amine | Acetic acid, reflux, 12–24 h | 37–85 | Direct incorporation of hydroxymethyl | Requires specialized β-ketoester synthesis |
| Vilsmeier Heterocyclization | 1-Methyl-1H-pyrazol-5-amine, PBr3, DMF | 60–80°C, 3–5 h | 65–76 | One-flask procedure, scalable | Requires formylation-reduction sequence |
| Chlorination-Substitution | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | PCl5/POCl3, 110°C, 6 h | 68–89 | Applicable to diverse substrates | Harsh chlorination conditions |
| Catalytic Hydroxymethylation | 3-Iodo intermediate, formaldehyde | Pd(OAc)2, Xantphos, 100°C | 72 | Mild conditions, functional group tolerance | Requires pre-synthesized iodo derivative |
Characterization and Analytical Data
Spectroscopic Identification
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Position 3 : The hydroxymethyl group in the target compound contrasts with methyl (13a), phenyl (13b), or thioether (15a–e) groups. This substitution likely improves aqueous solubility compared to lipophilic analogs like 15a–e, which exhibit higher membrane permeability .
- Synthesis : Microwave-assisted methods (e.g., ) achieve higher yields (70–90%) compared to conventional routes (50–70%), though the target compound’s synthesis may require optimization for the hydroxymethyl group’s stability.
Key Observations :
- The hydroxymethyl group’s impact on bioactivity remains speculative but could modulate interactions with polar targets (e.g., enzymes with hydrophilic active sites).
- Thioether-linked derivatives (e.g., 15a–e) show potent antitumor activity, while ribofuranosyl analogs (13a) target immunotherapeutic pathways .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 15a | 13a | 11e |
|---|---|---|---|---|
| LogP (calculated) | ~1.2 (estimated) | 3.8 | 0.9 | 4.5 |
| Solubility (aq.) | High | Low | Moderate | Low |
| Hydrogen Bond Donors | 2 (hydroxymethyl) | 0 | 3 (ribose OH) | 1 |
Key Observations :
- Ribofuranosyl derivatives (13a) exhibit moderate solubility due to sugar moiety but face challenges in metabolic stability .
Biologische Aktivität
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available pyrazole derivatives. The detailed synthetic route includes the formation of intermediates and their subsequent transformations to yield the target compound.
Antitumor Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising antitumor properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can significantly induce apoptosis in vitro at low micromolar concentrations .
Additional Biological Activities
Beyond antitumor effects, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for other biological activities:
- Antiviral Properties : Some studies suggest that these compounds may inhibit viral replication, although specific data on 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is limited.
- Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation in preclinical models.
Case Studies
A notable study highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that modifications to the pyrazole ring could enhance biological activity and selectivity towards specific cancer cell lines .
In another case study focusing on structure-activity relationships (SAR), researchers synthesized multiple analogs and assessed their efficacy against different cancer types, revealing key insights into how structural variations influence biological activity .
Q & A
Q. What are the optimized synthetic routes for 3-(hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in a 4:1 ethanol/water mixture at 80°C for 10 minutes yields 1-methyl derivatives with ~80% efficiency . For hydroxymethyl introduction, post-synthetic modifications (e.g., oxidation of methyl groups or coupling with hydroxymethylating agents) may be required. Key steps include:
Q. How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The planar pyrazolo-pyrimidine core (dihedral angle <1°) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize the crystal lattice. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen atom positions and π-stacking interactions (interplanar spacing ~3.3 Å) .
Advanced Research Questions
Q. How do substituent variations (e.g., hydroxymethyl vs. halogens) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and in vitro testing. For example:
Q. Table 1: Substituent Impact on Bioactivity
| Substituent | LogP | IC (ALDH1A1) | Solubility (mg/mL) |
|---|---|---|---|
| -CHOH | 0.8 | 12.3 µM | 8.2 |
| -Br | 2.1 | 5.7 µM | 1.5 |
| -Cl | 1.9 | 6.9 µM | 2.0 |
Q. How can conflicting enzymatic inhibition data from different assays be resolved?
Methodological Answer: Contradictions often arise from assay conditions. To resolve:
- Standardize assays: Use identical buffer pH, temperature, and enzyme isoforms.
- Cross-validate: Compare fluorescence-based (e.g., NADH detection) and radiometric assays. For example, ALDH1A1 inhibition in showed variability due to thiol-reactive byproducts; confirm purity via HPLC (>95%) before testing .
Experimental Design & Data Analysis
Q. What strategies improve yield in multi-step syntheses of pyrazolo-pyrimidine derivatives?
Methodological Answer:
Q. How are π-stacking interactions quantified in computational studies?
Methodological Answer: Use density functional theory (DFT) to calculate interaction energies (e.g., B3LYP/6-31G* basis set). Pair with crystallographic data (e.g., interplanar distances <3.5 Å) to validate stacking’s role in stability. Software like DIAMOND visualizes π-π overlaps in crystal lattices .
Biological Mechanism & Applications
Q. What biological targets are plausible for this compound based on structural analogs?
Methodological Answer: Pyrazolo-pyrimidines often target nucleotide-binding enzymes (e.g., kinases, ALDHs). For hydroxymethyl derivatives:
Q. How is metabolic stability assessed for preclinical development?
Methodological Answer:
- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. Hydroxymethyl groups may reduce CYP affinity compared to methylthio derivatives .
Data Reproducibility & Best Practices
Q. How can researchers ensure reproducibility in synthetic protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
